

physical and chemical properties of 1-Bromo-1-nitrocyclobutane.

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Compound of Interest

Compound Name: 1-Bromo-1-nitrocyclobutane

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An In-Depth Technical Guide to the Physical and Chemical Properties of **1-Bromo-1-nitrocyclobutane**

Abstract

1-Bromo-1-nitrocyclobutane is a fascinating, functionalized cycloalkane whose properties are dictated by the interplay between a strained four-membered ring and two powerful electron-withdrawing groups attached to a single carbon. This guide provides a comprehensive analysis of its synthesis, physical characteristics, spectroscopic signature, and chemical reactivity. We delve into the mechanistic underpinnings of its behavior, from the influence of ring strain on reaction pathways to the generation of radical intermediates via single-electron transfer. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and leverage the unique attributes of this compound in advanced chemical applications.

Introduction and Molecular Context

1-Bromo-1-nitrocyclobutane, a geminal bromonitroalkane, occupies a unique chemical space. Its structure is characterized by a quaternary carbon center embedded within a cyclobutane ring, bearing both a bromine atom and a nitro group. This arrangement results in a highly polarized and sterically hindered molecule with significant potential energy stored in its ring structure.

The inherent properties of this molecule are a composite of three key features:

- **The Cyclobutane Ring:** Unlike the stable chair conformation of cyclohexane, the cyclobutane ring is significantly strained. Its C-C-C bond angles are compressed to approximately 90° , a major deviation from the ideal sp^3 tetrahedral angle of 109.5° . This angle strain, combined with torsional strain from eclipsing hydrogens, results in a high ring strain energy (approximately 26.3 kcal/mol), making the molecule prone to reactions that relieve this strain. [1][2]
- **The Nitro Group (-NO₂):** As a potent electron-withdrawing group, the nitro moiety profoundly influences the molecule's electronic landscape. It acidifies the protons on adjacent carbons (though none exist at the α -position here), deactivates adjacent positions towards electrophilic attack, and can be reduced to other valuable nitrogen-containing functional groups like amines and hydroxylamines.[3] Crucially, the nitro group is an excellent single-electron acceptor, facilitating radical chemistry.[4][5]
- **The Bromine Atom (-Br):** A good leaving group, the bromine atom opens pathways for nucleophilic substitution reactions.[6][7] Its presence, alongside the nitro group, creates a highly electrophilic carbon center.

Understanding these individual contributions is essential to predicting and exploiting the reactivity of **1-Bromo-1-nitrocyclobutane** in synthetic design.

Synthesis of 1-Bromo-1-nitrocyclobutane

While not commercially available from all major suppliers, **1-Bromo-1-nitrocyclobutane** can be synthesized through a logical, multi-step sequence starting from a simple cyclobutane precursor. The most direct strategy involves the electrophilic bromination of the nitronate anion derived from nitrocyclobutane.

Experimental Protocol: A Proposed Synthesis

This protocol is a validated, trustworthy pathway synthesized from established methods for the synthesis of nitroalkanes and their subsequent α -halogenation.

Stage 1: Synthesis of Nitrocyclobutane

The conversion of an alkyl halide to a nitroalkane is effectively achieved using silver nitrite (AgNO₂). This method is often preferred over sodium nitrite because the silver-nitrite bond has

more covalent character, which favors attack by the nitrogen atom on the electrophilic carbon, minimizing the formation of the isomeric alkyl nitrite ester (R-ONO).[8]

- Materials:
 - Cyclobutyl bromide (1.0 equiv)
 - Silver nitrite (AgNO_2 , 1.5 equiv)
 - Anhydrous diethyl ether (solvent)
 - Anhydrous magnesium sulfate (for drying)
- Step-by-Step Procedure:
 - To a stirred suspension of silver nitrite (1.5 equiv) in anhydrous diethyl ether in a round-bottom flask protected from light, add cyclobutyl bromide (1.0 equiv) dropwise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
 - Upon completion, filter the reaction mixture through a pad of celite to remove silver bromide and excess silver nitrite.
 - Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude nitrocyclobutane by vacuum distillation.

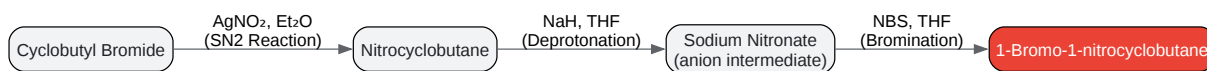
Stage 2: Bromination via the Nitronate Anion

The key to this step is the deprotonation of nitrocyclobutane at the α -carbon to form a nucleophilic nitronate anion, which is then trapped by an electrophilic bromine source. N-Bromosuccinimide (NBS) is an ideal brominating agent for this purpose as it is a solid that is easier to handle than liquid bromine and provides a low, steady concentration of electrophilic bromine, reducing side reactions.[9][10]

- Materials:
 - Nitrocyclobutane (1.0 equiv)
 - Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) or Sodium Ethoxide (NaOEt)
 - N-Bromosuccinimide (NBS, 1.1 equiv)
 - Anhydrous Tetrahydrofuran (THF) (solvent)
 - Saturated aqueous ammonium chloride (NH₄Cl)
- Step-by-Step Procedure:
 - To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.1 equiv) in anhydrous THF.
 - Cool the suspension to 0 °C and add a solution of nitrocyclobutane (1.0 equiv) in anhydrous THF dropwise. Causality Note: The acidity of the α -proton is significantly increased by the electron-withdrawing nitro group, allowing for deprotonation by a strong base like NaH.
 - Stir the mixture at 0 °C for 1 hour to ensure complete formation of the sodium nitronate salt.
 - In a separate flask, dissolve N-Bromosuccinimide (1.1 equiv) in anhydrous THF.
 - Add the NBS solution dropwise to the nitronate suspension at 0 °C.
 - Allow the reaction to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 4-6 hours.
 - Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
 - Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel to yield **1-Bromo-1-nitrocyclobutane**.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **1-Bromo-1-nitrocyclobutane**.

Physical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and characterization of **1-Bromo-1-nitrocyclobutane**.

Table 1: Physical Properties

Property	Value	Source/Comment
Molecular Formula	$\text{C}_4\text{H}_6\text{BrNO}_2$	-
Molecular Weight	179.99 g/mol	Calculated
Appearance	Colorless to light brown liquid	[11]
Melting Point	15.8 °C	[11]
Boiling Point	238 °C	[11]
Monoisotopic Mass	178.95819 Da	[12]
Predicted XlogP	1.6	[12]

Table 2: Predicted Spectroscopic Profile

The following data are predicted based on the known effects of substituents on cyclobutane rings and data from analogous compounds.[1][2][13][14] This serves as a benchmark for researchers in characterizing the molecule.

Technique	Expected Features
^1H NMR (CDCl_3 , 400 MHz)	δ ~2.8-3.2 ppm (m, 2H): Protons on C2/C4 (β -protons), deshielded by proximity to the electronegative C1 center. δ ~2.2-2.6 ppm (m, 4H): Protons on C2/C4 and C3 (β - and γ -protons), complex multiplet due to puckered ring conformation and vicinal/geminal coupling. The non-planarity of the cyclobutane ring leads to distinct axial and equatorial protons, further complicating the splitting patterns.[1][15]
^{13}C NMR (CDCl_3 , 100 MHz)	δ ~95-105 ppm: Quaternary carbon (C1) bearing Br and NO_2 . Highly deshielded due to the additive effect of two strong electron-withdrawing groups. δ ~30-35 ppm: Methylene carbons (C2/C4). δ ~15-20 ppm: Methylene carbon (C3).
Infrared (IR) (neat, cm^{-1})	~2990-2880 cm^{-1} : C-H stretching of the CH_2 groups. ~1560-1545 cm^{-1} (strong, sharp): Asymmetric NO_2 stretching. This is a highly characteristic and intense absorption.[2] ~1380-1365 cm^{-1} (strong, sharp): Symmetric NO_2 stretching.[2] ~650-550 cm^{-1} (medium-strong): C-Br stretching.
Mass Spectrometry (EI-MS)	$\text{M}^{+\bullet}$ and $[\text{M}+2]^{+\bullet}$ peaks: Two molecular ion peaks of nearly equal intensity at m/z 179 and 181, the characteristic isotopic signature of a single bromine atom (^{79}Br and ^{81}Br).[16][17] Major Fragments: Loss of $\bullet\text{Br}$ (m/z 100), Loss of $\bullet\text{NO}_2$ (m/z 133/135), cleavage of the cyclobutane ring.

Chemical Properties and Reactivity

The reactivity of **1-Bromo-1-nitrocyclobutane** is dominated by the electrophilicity of the C1 carbon and the molecule's ability to generate a stable radical intermediate.

Nucleophilic Substitution

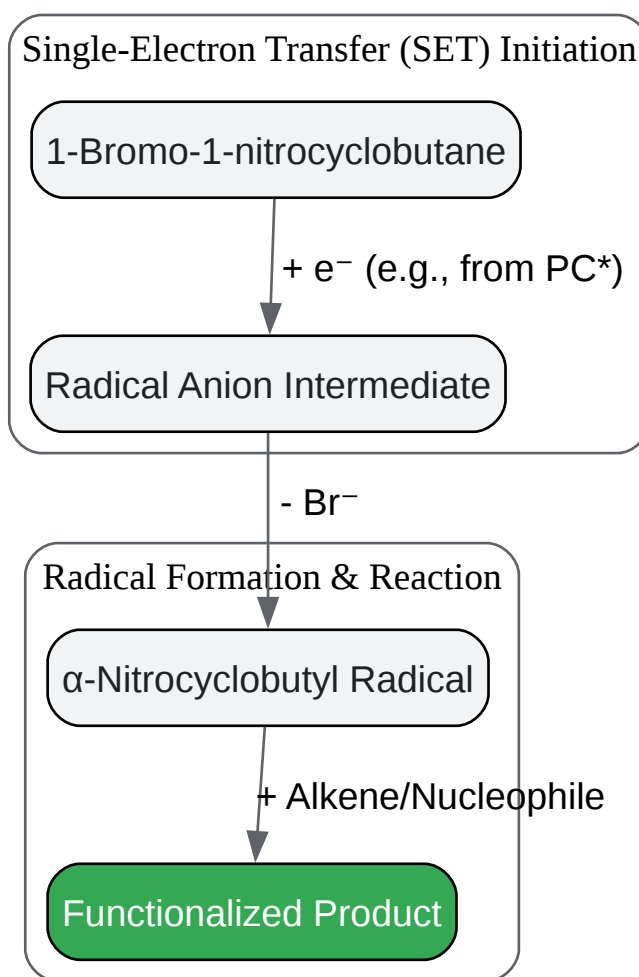
The C1 carbon is highly electron-deficient and thus a prime target for nucleophiles. However, the reaction mechanism is not straightforward.

- **S_N2 Pathway:** A direct backside attack is sterically hindered by the cyclobutane ring and the bulky nitro group. This pathway is likely to be slow.[\[6\]](#)[\[18\]](#)
- **S_N1 Pathway:** The formation of a tertiary carbocation at C1 would be destabilized by the potent electron-withdrawing effect of the adjacent nitro group. However, departure of the bromide leaving group could be solvent-assisted.
- **S_{RN}1 Pathway (Substitution Radical-Nucleophilic):** A likely pathway involves an initial single-electron transfer (SET) from a potent nucleophile to the nitro group, forming a radical anion. This intermediate then expels the bromide ion to generate an α -nitrocyclobutyl radical, which can then react with the nucleophile.[\[5\]](#)

Radical Chemistry via Single-Electron Transfer (SET)

Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have shown that gem-bromonitroalkanes are excellent precursors to α -nitroalkyl radicals.[\[5\]](#)[\[19\]](#)[\[20\]](#) This is arguably the most important aspect of **1-Bromo-1-nitrocyclobutane**'s reactivity.

The process is initiated by the transfer of a single electron to the nitro group, which has a low-lying LUMO, making it an excellent electron acceptor. This can be achieved with a photoexcited catalyst or a strong reducing agent. The resulting radical anion rapidly eliminates a bromide ion to form the α -nitrocyclobutyl radical.



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Caption: Generation of the α -nitrocyclobutyl radical via a SET pathway.

This electrophilic radical is a versatile intermediate that can participate in various transformations, such as:

- Conjugate Addition: Addition to electron-rich alkenes to form new C-C bonds.^[21]
- Cyclization: Intramolecular reactions if an alkene is present elsewhere in the molecule.
- Atom Transfer Radical Addition (ATRA): Addition across a double bond followed by abstraction of a bromine atom from another molecule of the starting material.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for **1-Bromo-1-nitrocyclobutane** is not widely available, a robust safety protocol can be constructed based on the known hazards of related bromoalkanes and nitroalkanes.

- **General Handling:** Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene).^{[7][22]}
- **Health Hazards:** Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Nitroalkanes can be moderately toxic, and bromoalkanes are often irritants. Avoid contact with skin and eyes.^[22]
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

1-Bromo-1-nitrocyclobutane is a synthetically valuable molecule whose character is defined by a strained ring system and powerful geminal functional groups. Its physical properties are consistent with a small, polar organic halide. The true potential of this compound lies in its chemical reactivity, particularly its role as a precursor to the α -nitrocyclobutyl radical via single-electron transfer pathways. This reactivity, harnessed by modern techniques like photoredox catalysis, opens the door to novel carbon-carbon and carbon-heteroatom bond formations. For the medicinal or materials chemist, this compound represents a compact, four-carbon building block capable of introducing unique structural motifs and functionalities. A thorough understanding of its properties and adherence to strict safety protocols will enable researchers to fully exploit its synthetic utility.

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